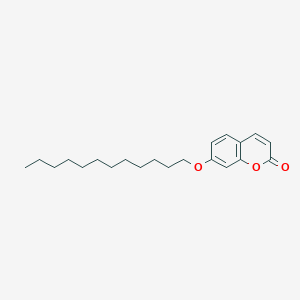

7-(Dodecyloxy)-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

85389-85-1 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

7-dodecoxychromen-2-one |

InChI |

InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18-13-15-21(22)24-20(18)17-19/h12-15,17H,2-11,16H2,1H3 |

InChI Key |

CNVYZWQFAPGKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Aspects for the Derivatization of 7 Dodecyloxy 2h 1 Benzopyran 2 One

Pechmann Condensation Pathways for 2H-1-Benzopyran-2-one Scaffold Construction

The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of 7-(dodecyloxy)-2H-1-benzopyran-2-one, this pathway typically involves a two-step process: the initial synthesis of a 7-hydroxycoumarin intermediate, followed by the introduction of the dodecyl chain.

Mechanistic Analysis of Acid-Catalyzed Cyclocondensation for Coumarins

The mechanism of the Pechmann condensation under acidic conditions proceeds through a series of well-defined steps. wikipedia.org The reaction is initiated by the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group of the ester attacks the electron-rich aromatic ring of the phenol ortho to the hydroxyl group. Subsequent dehydration of the resulting intermediate leads to the formation of the final coumarin (B35378) product. wikipedia.org

The key steps involved in the acid-catalyzed mechanism are:

Protonation of the β-ketoester: The acid catalyst protonates the carbonyl group of the ester, increasing its electrophilicity.

Transesterification: The phenolic hydroxyl group attacks the activated carbonyl carbon of the β-ketoester, leading to a transesterification reaction and the formation of a new ester intermediate.

Intramolecular Cyclization: The hydroxyl group of the phenol, now part of the ester, attacks the β-carbonyl group in an intramolecular fashion, leading to the formation of a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration to form the stable, aromatic 2H-1-benzopyran-2-one ring system.

Various acid catalysts can be employed in the Pechmann condensation, with the choice often influencing reaction times and yields.

| Catalyst | Reaction Conditions | Reference |

| Concentrated Sulfuric Acid | Conventional heating | nih.gov |

| Montmorillonite Clay | - | |

| Zeolites (e.g., H-Beta) | - | researchgate.net |

| Ionic Liquids | Solvent-free conditions | researchgate.net |

Strategies for Introducing the Dodecyloxy Moiety at the 7-Position via Phenolic Precursors

The most common strategy for synthesizing this compound via the Pechmann condensation involves the use of a phenolic precursor with a hydroxyl group at the position corresponding to the desired 7-position of the coumarin. Resorcinol (1,3-dihydroxybenzene) is the ideal starting material for this purpose, as it leads to the formation of 7-hydroxycoumarins. researchgate.net

The synthetic sequence is as follows:

Pechmann Condensation of Resorcinol: Resorcinol is reacted with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst to yield 7-hydroxy-4-methyl-2H-1-benzopyran-2-one.

Williamson Ether Synthesis: The resulting 7-hydroxycoumarin is then subjected to a Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, 1-bromododecane (B92323) or dodecyl iodide, to form the desired 7-(dodecyloxy) ether.

Knoevenagel Condensation Approaches in 2H-1-Benzopyran-2-one Synthesis

The Knoevenagel condensation provides an alternative and versatile route to coumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a basic catalyst. nih.govorganic-chemistry.org

To synthesize this compound using this method, a pre-functionalized salicylaldehyde is required as the starting material. Specifically, 2-hydroxy-4-(dodecyloxy)benzaldehyde would be reacted with an active methylene compound.

Elucidation of Reaction Conditions and Stereoselectivity in 7-Functionalization

The Knoevenagel condensation for coumarin synthesis is typically catalyzed by weak organic bases such as piperidine (B6355638) or pyridine. nih.gov The reaction proceeds through a series of steps:

Formation of a Carbanion: The basic catalyst removes a proton from the active methylene compound, generating a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the salicylaldehyde derivative.

Aldol-type Adduct Formation: This nucleophilic addition results in the formation of an aldol-type intermediate.

Intramolecular Cyclization and Dehydration: The hydroxyl group of the salicylaldehyde attacks the ester or cyano group, leading to intramolecular cyclization and subsequent elimination of water to form the coumarin ring.

The stereoselectivity of the Knoevenagel condensation is generally not a factor in the synthesis of the coumarin ring itself, as the final product is a planar aromatic system. However, the initial condensation step can lead to the formation of (E)- and (Z)-isomers of the intermediate cinnamate (B1238496) derivative. The subsequent intramolecular cyclization typically proceeds to the thermodynamically more stable coumarin product.

Alternative Synthetic Routes and Their Mechanistic Underpinnings for Coumarin Derivatization

Beyond the Pechmann and Knoevenagel condensations, other synthetic methodologies can be employed for the derivatization of the coumarin scaffold to introduce a dodecyloxy group at the 7-position.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. wikipedia.orgsynarchive.com In the context of synthesizing this compound, this reaction could be applied by reacting a 7-halocoumarin (e.g., 7-bromo- or 7-iodocoumarin) with dodecanol (B89629) in the presence of a copper catalyst and a base. The mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the alcohol and reductive elimination to form the ether linkage. organic-chemistry.org

Advanced Spectroscopic Characterization and Photophysical Mechanisms of 7 Dodecyloxy 2h 1 Benzopyran 2 One

Electronic Transition Mechanisms and Intramolecular Charge Transfer (ICT) in 7-(Dodecyloxy)-2H-1-benzopyran-2-one

The electronic transitions in coumarin (B35378) derivatives like this compound are predominantly of a π→π* nature. The presence of an electron-donating dodecyloxy group at the 7-position and the electron-withdrawing lactone ring facilitates an intramolecular charge transfer (ICT) from the electron-rich benzopyran ring to the pyranone moiety upon photoexcitation. This ICT character is a key determinant of the compound's photophysical properties.

A closely related compound, Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate, exhibits a maximum UV absorption at 353 nm in chloroform (B151607), which is characteristic of the S0 → S1 transition with significant ICT character. nih.gov The corresponding carboxylic acid derivative shows absorption maxima at 357 nm and 374 nm in the same solvent, suggesting that modifications at the 3-position can further influence the electronic properties. nih.gov

Quantitative Analysis of ICT Contribution to Electronic Excited States

A quantitative understanding of the ICT contribution to the excited state can be inferred from the solvatochromic behavior of the molecule. The change in dipole moment upon excitation (Δµ = µe - µg) is a direct indicator of the extent of charge transfer. For many 7-aminocoumarin (B16596) derivatives, which are structurally analogous to 7-alkoxycoumarins, the excited-state dipole moments are significantly larger than their ground-state counterparts, confirming a substantial charge redistribution in the excited state.

Twisted Intramolecular Charge Transfer (TICT) Dynamics and Non-Radiative Deactivation Pathways

In addition to the planar ICT state, some coumarin derivatives can form a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state, which serves as a significant non-radiative deactivation pathway. The formation of a TICT state typically involves the rotation of an electron-donating group, leading to a more pronounced charge separation and often, fluorescence quenching.

For 7-alkoxycoumarins, the flexibility of the alkoxy group could potentially allow for the formation of a TICT state in highly polar solvents. This process would compete with fluorescence emission from the planar ICT state, leading to a decrease in the fluorescence quantum yield and lifetime. nih.gov The rate of this non-radiative decay is influenced by factors such as solvent polarity and viscosity, which can stabilize or hinder the formation of the twisted conformation. nsf.gov Theoretical studies on other coumarin derivatives have shown that conical intersections between the excited and ground state potential energy surfaces can act as efficient non-radiative decay channels. ekb.eg

Solvatochromic Behavior and Solvent-Molecule Interaction Mechanisms

The photophysical properties of this compound are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This behavior arises from the differential solvation of the ground and excited states of the molecule, which have different dipole moments due to the ICT process.

Elucidation of Solvatochromic Shifts and Their Correlation with Solvent Polarity Parameters

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. The magnitude of this shift can be correlated with various solvent polarity parameters, such as the Lippert-Mataga polarity function (Δf).

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in the dipole moment of the solute upon excitation. A linear relationship in a Lippert-Mataga plot is indicative of a dominant effect of general solvent polarity on the electronic transitions. For many coumarin derivatives, a linear correlation is observed in a range of solvents, confirming the significant ICT character of the excited state. nih.govnih.gov

Table 1: Illustrative Solvatochromic Data for a Generic 7-Alkoxycoumarin in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 345 | 390 | 3580 |

| Dioxane | 2.21 | 1.422 | 350 | 405 | 4120 |

| Chloroform | 4.81 | 1.446 | 355 | 420 | 4850 |

| Acetonitrile | 37.5 | 1.344 | 360 | 440 | 5630 |

| Methanol | 32.7 | 1.329 | 362 | 450 | 6010 |

Note: This table presents hypothetical data for illustrative purposes, based on the expected trends for 7-alkoxycoumarins.

Influence of Specific Solute-Solvent Interactions and Hydrogen Bonding on Excited State Dynamics

Beyond general polarity effects, specific solute-solvent interactions, such as hydrogen bonding, can significantly influence the excited-state dynamics of coumarin derivatives. The carbonyl group of the lactone ring in this compound can act as a hydrogen bond acceptor, while in protic solvents, the ether oxygen of the dodecyloxy group could also participate in hydrogen bonding.

Hydrogen bonding with protic solvents can further stabilize the charge-separated excited state, leading to additional red shifts in the emission spectra. researchgate.net Furthermore, hydrogen bonding can affect the energy barrier for the formation of the TICT state, thereby influencing the non-radiative decay rates. rsc.org In some cases, specific hydrogen bonding interactions can lead to deviations from the linear relationship in Lippert-Mataga plots. Studies on other coumarin derivatives have shown that both hydrogen-bond donating and accepting capabilities of the solvent can play a role in the non-radiative relaxation pathway. nsf.gov

Aggregation-Induced Emission (AIE) Mechanisms in Coumarin Derivatives

While many fluorophores exhibit aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some coumarin derivatives display the opposite phenomenon of aggregation-induced emission (AIE). In AIE-active compounds, the emission is weak in solution but becomes strong upon aggregation.

The primary mechanism for AIE in many systems is the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov For coumarin derivatives, this can involve the restriction of intramolecular rotation or twisting, which in solution act as non-radiative decay pathways. nih.gov The long dodecyloxy chain in this compound could promote aggregation through hydrophobic interactions, potentially leading to AIE behavior. In the aggregated state, the restricted motion would block the non-radiative decay channels, such as the formation of a TICT state, thereby enhancing the radiative emission. nih.gov

Mechanistic Elucidation of Restriction of Intramolecular Motion (RIM) in Aggregated States

The phenomenon of Aggregation-Induced Emission (AIE) is central to the photophysics of this compound in the solid or aggregated state. AIE is a process where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation. The widely accepted mechanism behind AIE is the Restriction of Intramolecular Motion (RIM). rsc.orgbohrium.com

In dilute solutions, the this compound molecule can undergo various intramolecular motions, such as rotations and vibrations. These motions, particularly the twisting of the molecular backbone, serve as non-radiative decay channels that effectively quench fluorescence. nih.gov The molecule in the excited state can readily convert its electronic energy into thermal energy through these motions, resulting in low fluorescence quantum yields.

Upon aggregation in a poor solvent or in the solid state, the molecules are forced into close proximity. This physical constraint, along with the formation of intermolecular interactions, hinders the intramolecular twisting and other vibrational motions. nih.govresearchgate.net By blocking these non-radiative decay pathways, the excited-state energy is channeled into the radiative decay pathway, leading to a significant enhancement of fluorescence emission. nih.gov This process is the essence of the RIM mechanism. For coumarin derivatives, the restriction of out-of-plane twisting is a key factor in activating the AIE phenomenon. nih.gov

Table 1: Key Concepts in the RIM Mechanism

| Concept | Description | Implication for this compound |

| Intramolecular Motion | Freedom of molecular parts to rotate or vibrate, such as twisting of the coumarin backbone. | In dilute solution, these motions provide non-radiative pathways for the excited state to decay, leading to weak fluorescence. |

| Aggregation | Molecules cluster together in a poor solvent or in the solid state. | The long dodecyloxy chain promotes aggregation through hydrophobic interactions. |

| Restriction of Motion | Physical hindrance of intramolecular rotations and vibrations within the aggregate. | In the aggregated state, molecular motions are suppressed, blocking non-radiative decay channels. |

| Aggregation-Induced Emission (AIE) | Enhancement of fluorescence intensity upon molecular aggregation. | The blocking of non-radiative channels leads to a significant increase in radiative decay (fluorescence). |

Role of Molecular Conformation and Intermolecular Interactions in AIE Properties

The specific arrangement of molecules within the aggregate, governed by molecular conformation and intermolecular interactions, is critical to the AIE properties of this compound.

Molecular Conformation: Theoretical and experimental studies on similar coumarin derivatives show that molecules with greater structural flexibility and a propensity for out-of-plane twisting in the excited state are often weakly emissive in solution but show strong AIE effects. nih.gov The planar conformation is more rigid and less susceptible to non-radiative decay, whereas a twisted conformation can accelerate it. In aggregates, the molecule is locked into a more planar and rigid conformation, which is more conducive to fluorescence.

Intermolecular Interactions: The long dodecyloxy chain plays a crucial role in promoting aggregation through hydrophobic-hydrophobic interactions. nih.gov Once aggregated, several intermolecular forces contribute to the rigidification of the molecular structure:

π–π Stacking: The aromatic coumarin cores can stack on top of each other. Spectroscopic data from thin films of similar 7-alkoxy coumarins show blue-shifted absorption spectra, which is indicative of the formation of H-aggregates, a specific type of parallel π–π stacking arrangement. nih.gov

Hydrogen Bonding: While the target molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can form between molecules in the solid state, further stabilizing the aggregate and restricting motion. mdpi.com

These collective interactions create a rigid microenvironment that effectively restricts intramolecular motions, thus enabling the strong fluorescence characteristic of the AIE phenomenon.

Time-Resolved Spectroscopic Studies of Excited State Processes

Time-resolved spectroscopy provides critical insights into the dynamic processes that occur in a molecule immediately following photoexcitation, on timescales ranging from femtoseconds to nanoseconds. researchgate.net These techniques can track the population and decay of excited states, revealing the competition between radiative (fluorescence) and non-radiative pathways. nih.gov For a molecule like this compound, time-resolved fluorescence decay measurements can directly compare the excited-state lifetime in solution versus the aggregated state. A significantly longer lifetime in the aggregate would provide direct evidence for the suppression of non-radiative decay processes, confirming the RIM mechanism. nih.gov

Ultrafast Dynamics of Photoinduced Charge Separation and Relaxation

Upon absorption of a photon, this compound is promoted to an excited electronic state. The presence of the electron-donating 7-dodecyloxy group and the electron-accepting pyranone moiety facilitates an intramolecular charge transfer (ICT) from the benzene (B151609) part of the core to the pyranone part. nih.gov

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are essential for studying the dynamics of this charge separation. epj-conferences.org These studies can reveal the timescale of the ICT process. In some coumarin derivatives, particularly those with flexible amino groups, photoexcitation can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which involves a geometric rearrangement of the molecule to achieve a more complete charge separation. epj-conferences.org While the ether linkage in the dodecyloxy group is less flexible than an amino group, some degree of conformational relaxation in the excited state is expected.

The relaxation dynamics from the excited state are a competition between several processes:

Fluorescence: Radiative decay back to the ground state, emitting a photon.

Non-radiative Relaxation: Decay to the ground state via intramolecular motions (vibrations, twisting), converting the energy to heat. This is dominant in dilute solutions.

Intersystem Crossing: Transition to a triplet excited state, which is typically a longer-lived, non-emissive state (in the absence of phosphorescence).

Time-resolved studies can quantify the rate constants for these processes, providing a detailed picture of the excited-state deactivation mechanism and how it is altered by aggregation. For instance, studies on related systems show that charge separation can occur on the femtosecond timescale, followed by charge recombination on a picosecond to nanosecond timescale. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 7 Dodecyloxy 2h 1 Benzopyran 2 One

Quantum Chemical Calculations (DFT/TD-DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for examining the electronic properties of molecules. These quantum chemical calculations allow for a detailed understanding of orbital energies, charge distribution, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. irjweb.com

For coumarin (B35378) derivatives, DFT calculations show that the HOMO is typically localized over the benzopyran ring and the electron-donating substituent at the C7 position, while the LUMO is distributed across the pyrone ring. In the case of 7-(dodecyloxy)-2H-1-benzopyran-2-one, the oxygen atom of the alkoxy group contributes significantly to the HOMO, enhancing its electron-donating character. The long dodecyl chain primarily influences the molecule's steric and lipophilic properties rather than its frontier orbitals.

While specific DFT calculations for this compound are not widely published, data from related 7-substituted coumarins can provide valuable estimates.

Table 1: Representative Frontier Molecular Orbital Energies for Coumarin Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Coumarin (unsubstituted) | -6.58 | -1.85 | 4.73 |

| 7-hydroxycoumarin | -6.12 | -1.98 | 4.14 |

Note: The values presented are illustrative and derived from typical DFT calculations for related coumarin structures. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netpnrjournal.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In coumarin derivatives, the most negative potential is typically located around the carbonyl oxygen of the pyrone ring, making it a primary site for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms on the aromatic ring often exhibit positive potential.

Neutral Regions (Green): These areas have a relatively neutral charge. The long, nonpolar dodecyl chain of this compound would be represented as a large green region, indicating its lipophilic and non-reactive nature.

The MEP analysis for this compound would highlight the carbonyl oxygen as the principal center for electrophilic interactions and hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. rsc.org

For coumarin derivatives, the primary absorption bands in the UV-Vis spectrum are typically attributed to π→π* transitions. The long-wavelength absorption is often dominated by the HOMO→LUMO transition. mdpi.com The nature and position of the substituent at the C7 position significantly influence the absorption wavelength (λmax). Electron-donating groups, such as the dodecyloxy group, cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted coumarin.

Table 2: Predicted Spectroscopic Data for a Representative 7-Alkoxycoumarin

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 355 | 0.58 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 0.12 | HOMO-1 → LUMO (88%) |

Note: This data is representative for a generic 7-alkoxycoumarin, calculated using TD-DFT. The specific values for the dodecyloxy derivative may vary slightly.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. This technique is invaluable for studying the flexibility of molecules and their dynamic interactions with biological macromolecules like proteins. researchgate.net

Investigation of Conformational Dynamics and Flexibility of this compound

The this compound molecule consists of a rigid coumarin core and a highly flexible dodecyloxy tail. MD simulations can be used to explore the conformational landscape of the dodecyl chain. By simulating the molecule in a solvent box (e.g., water or a lipid bilayer), one can observe how the chain folds and moves.

Analysis of the simulation trajectory would likely show that while the coumarin ring system remains planar and rigid, the dihedral angles of the C-C bonds in the dodecyl chain fluctuate significantly, allowing the tail to adopt numerous conformations. This flexibility is crucial for its ability to insert into and interact with hydrophobic environments, such as cell membranes or the hydrophobic pockets of proteins.

Analysis of Protein-Ligand Interaction Dynamics and Stability

MD simulations are extensively used to study how a ligand, such as this compound, binds to a protein and the stability of the resulting complex. nih.govnih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run to observe the dynamic behavior of the protein-ligand system. researchgate.net

Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value for the ligand indicates that it remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation. For this compound, the coumarin core would show low RMSF, while the dodecyl chain would exhibit high RMSF values.

Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts, van der Waals forces) between the ligand and specific amino acid residues of the protein are tracked. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Coumarin |

| 7-hydroxycoumarin |

Structure-Activity Relationship (SAR) Studies through Computational Approaches for this compound

Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships (SAR) of bioactive compounds. For this compound, a derivative of coumarin, these approaches provide critical insights into how its chemical structure governs its biological functions. SAR studies computationally correlate the physicochemical properties of a molecule with its biological activity, guiding the design of more potent and selective analogs.

The core structure of this compound consists of a benzopyran-2-one (coumarin) nucleus with a long dodecyloxy chain attached at the 7-position. Computational SAR studies focus on how modifications to this scaffold, particularly the nature of the substituent at the 7-position, influence activity. The long, lipophilic dodecyloxy chain is a key determinant of the molecule's properties, significantly impacting its interaction with biological targets compared to coumarins with smaller substituents.

Correlation of Electronic and Conformational Features with Biological Activity Profiles

The biological activity of this compound is intrinsically linked to its electronic and conformational characteristics. Computational methods are employed to calculate various molecular descriptors that quantify these features and correlate them with observed biological effects.

Electronic Features: The electronic properties of the coumarin ring system are modulated by the dodecyloxy substituent. The oxygen atom of the alkoxy group acts as an electron-donating group through resonance, influencing the electron density distribution across the benzopyran nucleus. Computational studies on various coumarin derivatives have shown that electron-donating groups on the benzene (B151609) ring can enhance certain biological activities, such as antioxidant potential. walisongo.ac.id The dodecyloxy group's electronic contribution is crucial for interactions like hydrogen bonding (via the ether oxygen) and electrostatic interactions within protein binding sites.

Key electronic descriptors often correlated with activity include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap can imply higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps help predict how the molecule will interact with biological macromolecules.

Dipole Moment: The magnitude and orientation of the molecular dipole moment affect the molecule's solubility and its ability to engage in dipole-dipole interactions with a target receptor.

Conformational Features: The dodecyl chain introduces significant conformational flexibility. This long alkyl chain can adopt numerous spatial arrangements, which can be critical for fitting into the binding pockets of target proteins. The increased lipophilicity conferred by this chain is another crucial feature, as it can enhance the molecule's ability to cross biological membranes and reach its site of action. nih.gov

Studies on coumarins with bulky or flexible substituents have demonstrated that molecular conformation significantly impacts intermolecular interactions and crystal packing, which can be extrapolated to receptor binding. mdpi.com For this compound, the flexible dodecyl chain can explore a large conformational space to optimize hydrophobic and van der Waals interactions within a receptor's binding site, a key factor in determining binding affinity and biological activity.

| Feature | Description | Predicted Impact on Biological Activity |

|---|---|---|

| Benzopyran-2-one Core | A planar, aromatic heterocyclic scaffold. | Provides a rigid framework for π-π stacking and hydrophobic interactions with protein active sites. nih.gov |

| Dodecyloxy Group (-O-C12H25) | A long, flexible, and highly lipophilic alkyl ether chain at the C7 position. | Increases lipophilicity, potentially enhancing membrane permeability. The long chain can form extensive hydrophobic and van der Waals interactions in nonpolar binding pockets, increasing binding affinity. nih.gov |

| Ether Oxygen | The oxygen atom linking the dodecyl chain to the coumarin ring. | Acts as an electron-donating group, influencing the ring's electronic properties. walisongo.ac.id It can also serve as a weak hydrogen bond acceptor in interactions with receptor-site amino acids. |

| Conformational Flexibility | The ability of the dodecyl chain to rotate around its single bonds. | Allows the molecule to adapt its shape to fit optimally within a specific binding site, maximizing favorable interactions. mdpi.com |

Prediction of Binding Modes and Interaction Energies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to visualize the binding mode at an atomic level and to estimate the strength of the interaction, often expressed as a binding energy or docking score. For this compound, docking studies can elucidate how it interacts with various biological targets, such as enzymes or receptors.

In a typical docking simulation, the coumarin scaffold of this compound is predicted to anchor within the active site of a target protein through a combination of interactions. The planar benzopyran ring system often participates in hydrophobic interactions and π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

The most significant contribution to binding for this specific molecule is expected to come from the long dodecyloxy chain. This hydrophobic tail would likely occupy a deep, nonpolar channel or pocket within the protein's binding site. This positioning maximizes favorable van der Waals contacts with hydrophobic amino acid residues such as leucine, isoleucine, valine, and alanine, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

The interaction energy, calculated by the docking software, provides a quantitative estimate of the binding affinity. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. These calculations allow for the comparison of different coumarin analogs and help prioritize compounds for synthesis and experimental testing.

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Benzopyran-2-one Ring | π-π Stacking / π-Cation | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |

| Benzopyran-2-one Ring | Hydrophobic Interaction | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

| Lactone Carbonyl Oxygen | Hydrogen Bonding (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Serine (Ser), Threonine (Thr), Lysine (Lys) |

| Dodecyl Chain | Hydrophobic & van der Waals Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala), Proline (Pro), Methionine (Met) |

Mechanistic Insights into Biological Interactions and Activities of 7 Dodecyloxy 2h 1 Benzopyran 2 One

Mechanisms of Antioxidant Activity of Coumarin (B35378) Derivatives

Coumarin derivatives are recognized for their antioxidant properties, which are attributed to several distinct chemical mechanisms. These mechanisms collectively contribute to the mitigation of oxidative stress, a pathological condition implicated in numerous diseases.

The primary antioxidant action of many coumarins involves the direct scavenging of free radicals. This activity can proceed through several pathways, with the specific mechanism often depending on the molecular structure of the coumarin derivative and the surrounding solvent conditions. nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govnih.gov The efficacy of this pathway is largely dependent on the bond dissociation enthalpy of the hydrogen-donating group, typically a hydroxyl (-OH) group on the coumarin ring. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism is a two-step process that is favored in polar solvents. First, the antioxidant molecule loses a proton to form an anion. This anion then donates an electron to the free radical. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT pathway, a single electron is first transferred from the antioxidant to the radical, resulting in the formation of a radical cation from the antioxidant and an anion from the free radical. nih.gov This is followed by the transfer of a proton.

Radical Adduct Formation (RAF): The RAF mechanism involves the formation of a covalent bond between the antioxidant molecule and the free radical, creating a stable adduct. nih.gov This pathway allows for the further removal of free radicals. nih.gov

The specific pathway taken by a coumarin derivative is influenced by its structural features, such as the number and position of hydroxyl groups. researchgate.net For instance, coumarins with hydroxyl groups at the C4, C6, and C7 positions have been noted for effective antioxidant activity. researchgate.net

Beyond direct radical scavenging, coumarin derivatives can exert antioxidant effects by modulating the activity of enzymes involved in the body's endogenous antioxidant defense system. nih.govmiloa.eu This system includes enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which are crucial for controlling the levels of reactive oxygen species (ROS). nih.gov

Certain transition metals, such as iron and copper, can act as pro-oxidants by catalyzing reactions that generate highly reactive free radicals, like the Fenton reaction. researchgate.netnih.gov Many coumarin derivatives possess the ability to chelate these metal ions, forming stable complexes that prevent them from participating in these damaging redox reactions. nih.govnih.govmdpi.com

The metal-chelating capacity of coumarins is often attributed to the presence of specific functional groups, such as ortho-dihydroxy (catechol) moieties, which can effectively bind to metal ions. nih.gov This sequestration of pro-oxidant metals is a significant indirect mechanism through which coumarin derivatives can exhibit antioxidant activity. nih.govnih.gov

Enzyme Inhibition Mechanisms by Coumarin Derivatives

Coumarin derivatives are known to inhibit a variety of enzymes, and this inhibitory activity is a key aspect of their pharmacological profile. The mechanisms of inhibition can vary significantly depending on the target enzyme and the specific structure of the coumarin molecule.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Some coumarin derivatives act as inhibitors of AChE. nih.gov The binding of these inhibitors can occur at the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme. nih.govacs.org Inhibition can be reversible and may follow different kinetic models, including competitive, non-competitive, or mixed-type inhibition. researchgate.netresearchgate.netcnr.it In competitive inhibition, the inhibitor competes with the substrate for binding to the active site. researchgate.net Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency. cnr.it Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netcnr.it

Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. scienceopen.com Coumarin derivatives have been identified as potent inhibitors of both MAO-A and MAO-B. nih.gov The interaction with MAOs can also be reversible and exhibit different kinetic patterns. scienceopen.com Molecular docking studies have shown that coumarin derivatives can bind within the substrate cavity of the enzyme, forming interactions with key amino acid residues. nih.govmdpi.com The selectivity of coumarin derivatives for MAO-A versus MAO-B is often dictated by their specific structural features. scienceopen.com

The table below summarizes the general kinetic mechanisms of enzyme inhibition by coumarin derivatives.

| Enzyme Target | Common Inhibition Types | Binding Site Interactions |

| Acetylcholinesterase (AChE) | Competitive, Non-competitive, Mixed-type researchgate.netresearchgate.netcnr.it | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) nih.govacs.org |

| Monoamine Oxidase (MAO) | Competitive, Mixed-type scienceopen.com | Substrate Cavity, Entrance Cavity nih.govmdpi.com |

The ability of a coumarin derivative to inhibit a specific enzyme and its selectivity are highly dependent on its chemical structure. The nature, position, and size of substituents on the coumarin ring play a crucial role in determining the binding affinity and inhibitory potency. scienceopen.comnih.gov

For MAO inhibition, for example, the position of a phenyl group on the coumarin scaffold has been shown to influence selectivity; a phenyl group at the C-3 position tends to favor MAO-B inhibition, while one at the C-4 position is more favorable for MAO-A inhibition. scienceopen.comresearchgate.net Similarly, substitutions at the C-7 position of the coumarin ring can affect both the potency and selectivity of MAO inhibitors. scienceopen.com

For other enzymes, different structural features may be important. For instance, a methoxy (B1213986) group at C-7 and a hydroxyl group at either C-6 or C-8 have been associated with antibacterial activity. researchgate.net These structure-activity relationships are critical for the rational design of coumarin-based enzyme inhibitors with high potency and selectivity for their intended targets.

Molecular Binding Mechanisms with Biomolecules

The biological activity of a compound is intrinsically linked to its ability to bind to biomolecules. For a lipophilic coumarin derivative such as 7-(dodecyloxy)-2H-1-benzopyran-2-one, interactions with plasma proteins and nucleic acids are of particular interest for understanding its potential pharmacokinetic and pharmacodynamic profiles.

Protein Binding Investigations (e.g., Human Serum Albumin, α-1-Glycoprotein)

Human Serum Albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP) are the two major transport proteins in human plasma, responsible for the binding and distribution of a wide variety of endogenous and exogenous compounds. acs.orgnih.gov The binding of coumarin derivatives to these proteins can significantly affect their bioavailability and disposition.

While direct experimental binding data for this compound is not extensively documented, studies on analogous coumarin structures provide significant insights. For instance, various 7-hydroxycoumarin derivatives have been shown to bind to HSA with moderate affinity. acs.orgnih.gov In contrast, the binding of these same 7-hydroxycoumarin derivatives to AGP was reported to be almost negligible, suggesting a binding preference for albumin over glycoprotein for this class of compounds. acs.orgnih.gov Given the highly hydrophobic nature of the dodecyl chain in this compound, a strong affinity for HSA, which has prominent binding sites for fatty acids and other lipophilic molecules, is anticipated. nih.gov

Human Serum Albumin possesses several well-characterized binding sites, with Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA) being the primary locations for drug binding. mdpi.commdpi.com Competitive binding experiments using site-specific markers have been employed to identify the preferred binding locations for various coumarin derivatives.

Studies on 7-hydroxycoumarin derivatives indicated that they specifically bind to subdomains IIIA and IIIB of HSA. acs.orgnih.gov Other investigations involving different coumarin analogues have identified Sudlow's Site I as the preferential binding region. nih.govmdpi.com The interaction is typically stabilized by a combination of forces. Molecular docking and dynamics studies suggest that hydrophobic interactions and hydrogen bonds are key contributors. nih.govnih.gov For this compound, the long, nonpolar dodecyl tail is expected to be a major driver of binding through hydrophobic interactions, likely anchoring the molecule within a hydrophobic pocket of HSA. The benzopyran-2-one core, with its oxygen atoms, could further stabilize the complex through the formation of hydrogen bonds with polar amino acid residues within the binding site. nih.gov

Below is a table summarizing binding parameters for different coumarin derivatives with serum albumin, as determined in various studies.

| Coumarin Derivative | Target Protein | Binding Constant (K) (M-1) | Free Energy (ΔG) (kcal/mol) | Primary Binding Site | Dominant Interactions |

|---|---|---|---|---|---|

| Coumarin-343 | HSA | 2.1 x 105 | - | Site I (Subdomain IIA) | - |

| CD Enamide | HSA | 1.96 x 105 | -7.18 | Subdomain IB | Hydrophobic, H-bonding |

| 7HC-1 (7-hydroxycoumarin derivative) | HSA | 4.6 x 104 | -6.34 | Subdomains IIIA/IIIB | Hydrophobic |

| 7HC-3 (7-hydroxycoumarin derivative) | HSA | 7.9 x 104 | -6.65 | Subdomains IIIA/IIIB | Hydrophobic |

| K4 (7-hydroxy-3-phenylcoumarin derivative) | BSA | 1.73 x 107 | -9.87 | Site II (Subdomain IIIA) | - |

The binding of a ligand to a protein is not a simple "lock-and-key" event; it can often induce structural rearrangements in the protein. nih.gov Spectroscopic techniques, particularly circular dichroism (CD), are used to monitor these conformational changes.

Investigations into the binding of various coumarin derivatives to HSA have revealed that such interactions can alter the protein's secondary structure. acs.orgnih.govnih.gov A common observation is a decrease in the α-helical content of HSA, often accompanied by an increase in β-sheets and random coils. acs.orgnih.gov This suggests that the binding process causes a partial unfolding or structural perturbation of the albumin molecule. nih.gov Molecular dynamics simulations support these experimental findings, showing that HSA-coumarin complexes stabilize through conformational rearrangements. nih.govnih.gov These structural changes are attributed to the flexibility of the HSA domains, which adjust to accommodate the ligand within the binding pocket. nih.gov

Nucleic Acid Binding Mechanisms (e.g., RNA Single G Bulges)

Beyond proteins, certain coumarin derivatives have been identified as ligands for specific nucleic acid structures. A notable target is the single guanine (B1146940) (G) bulge, a common structural motif in RNA. This type of interaction is highly relevant as RNA plays critical roles in gene regulation and is a therapeutic target for various diseases.

Research has unveiled a novel class of coumarin derivatives that exhibit selective binding affinity towards single G RNA bulges. Computational simulations and spectroscopic studies have characterized a rare minor groove binding mode for these ligands. The key interaction occurs between the coumarin moiety of the ligand and the bulged guanine base within the minor groove of the RNA. This binding is distinct from mechanisms employed by other RNA-binding molecules and provides a basis for the rational design of selective RNA binders. The planarity and charge state of the coumarin scaffold have been identified as critical contributors to the binding affinity.

Cellular and Molecular Mechanisms of Biological Responses (Focus on mechanistic pathways relevant to potential activities, excluding clinical data)

The interaction of this compound with biomolecules can initiate a cascade of cellular and molecular events. While specific mechanistic pathways for this compound are under investigation, studies on related 7-alkoxycoumarins provide plausible models.

One significant molecular mechanism is the interaction with cytochrome P450 (CYP) enzymes. The O-dealkylation of 7-alkoxycoumarins is a well-known metabolic pathway mediated by hepatic CYP enzymes. nih.gov This indicates that this compound is likely a substrate for these enzymes, undergoing biotransformation in the liver, which is a critical factor in its molecular fate within a biological system.

Furthermore, studies on other coumarin derivatives have demonstrated direct effects on cellular function. For example, certain 7-hydroxycoumarin derivatives have been shown to inhibit the growth of inflamed macrophage cell lines in a concentration-dependent manner, suggesting a potential mechanism related to the modulation of inflammatory pathways. acs.orgnih.gov In the context of RNA binding, the targeting of viral RNA structures, such as those in the SARS-CoV-2 genome, by coumarin derivatives has been proposed as a mechanism to suppress viral replication. nih.gov This could involve impairing critical processes like ribosomal frameshifting or creating a target for degradation by cellular ribonucleases. nih.gov

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. nih.gov The induction of apoptosis in cancer cells is a key mechanism for many anticancer agents. nih.govmdpi.com The pro-apoptotic activity of this compound is thought to be mediated through the intrinsic mitochondrial pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.nettaylorandfrancis.com

This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). taylorandfrancis.comnih.gov The balance between these proteins determines the cell's fate. It is proposed that this compound disrupts this balance by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins. researchgate.net This shift leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process.

Following MOMP, cytochrome c is released from the mitochondria into the cytosol. taylorandfrancis.com In the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates the executioner caspases, such as caspase-3 and caspase-7. nih.govplos.orgspringernature.com These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death. nih.govplos.orgnih.gov

Table 1: Key Molecular Events in Apoptosis Induction by Benzopyran-2-one Derivatives

| Mechanistic Step | Key Molecular Players | Consequence |

|---|---|---|

| Regulation of Bcl-2 Family | Bcl-2, Bcl-xL (anti-apoptotic) Bax, Bak (pro-apoptotic) | Altered balance favoring pro-apoptotic proteins |

| Mitochondrial Disruption | Mitochondrial Outer Membrane | Increased permeability and release of cytochrome c |

| Apoptosome Formation | Cytochrome c, Apaf-1, pro-caspase-9 | Activation of initiator caspase-9 |

| Caspase Cascade Activation | Caspase-9, Caspase-3, Caspase-7 | Cleavage of cellular proteins and execution of apoptosis |

Pathways of Cell Proliferation Modulation

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by aberrant signaling pathways. nih.gov Benzopyran derivatives have been shown to modulate these pathways, thereby inhibiting cancer cell growth. Two of the most critical pathways in cell proliferation are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govnih.govmdpi.com

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. nih.govnih.govmdpi.com In many cancers, this pathway is constitutively active. nih.govnih.gov It is hypothesized that this compound may exert its anti-proliferative effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR. nih.govadooq.com Inhibition of this pathway can lead to cell cycle arrest and a reduction in cell proliferation. nih.gov

The MAPK signaling cascade, particularly the Ras/Raf/MEK/ERK pathway, is another central route that transmits extracellular signals to the nucleus to regulate gene expression and promote cell proliferation. nih.govnih.gov Dysregulation of the MAPK pathway is common in various cancers. nih.gov The inhibitory action of this compound on cell proliferation might also involve the suppression of this pathway, potentially by reducing the phosphorylation of ERK, a key downstream effector. nih.gov

Table 2: Modulation of Cell Proliferation Pathways

| Signaling Pathway | Key Components | Effect of Inhibition |

|---|---|---|

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Decreased cell survival, growth, and proliferation |

| MAPK/ERK | Ras, Raf, MEK, ERK | Inhibition of cell proliferation and induction of cell cycle arrest |

Molecular Basis for Inhibition of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, supplying tumors with nutrients and oxygen. nih.govresearchgate.net Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality.

The process of angiogenesis is tightly regulated by a balance of pro- and anti-angiogenic factors. A key pro-angiogenic factor is the Vascular Endothelial Growth Factor (VEGF), which binds to its receptor, VEGFR-2, on endothelial cells, triggering a signaling cascade that promotes their proliferation, migration, and tube formation. nih.govnih.govretinalphysician.comresearchgate.net It is proposed that this compound may inhibit angiogenesis by interfering with the VEGF/VEGFR-2 signaling pathway. This could occur through the downregulation of VEGF expression or by inhibiting the activation of VEGFR-2, thereby preventing the downstream signaling required for new blood vessel formation. mdpi.com

Metastasis is a complex process that involves the degradation of the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter the bloodstream. nih.gov Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, play a crucial role in ECM degradation. nih.govgoogle.com In particular, MMP-2 and MMP-9 are strongly associated with tumor invasion and metastasis. The anti-metastatic potential of this compound may be attributed to its ability to inhibit the expression and/or activity of these MMPs, thus preserving the integrity of the ECM and preventing cancer cell invasion. nih.gov

Table 3: Molecular Targets for the Inhibition of Angiogenesis and Metastasis

| Process | Molecular Target | Mechanism of Inhibition |

|---|---|---|

| Angiogenesis | VEGF/VEGFR-2 Signaling Pathway | Suppression of endothelial cell proliferation and migration |

| Metastasis | Matrix Metalloproteinases (MMP-2, MMP-9) | Inhibition of extracellular matrix degradation and cancer cell invasion |

Advanced Applications and Sensing Mechanisms of 7 Dodecyloxy 2h 1 Benzopyran 2 One in Research

Fluorescent Probe Development and Sensing Mechanisms

7-(Dodecyloxy)-2H-1-benzopyran-2-one serves as a versatile fluorophore in the design of fluorescent probes for the detection of various analytes. Its fluorescence characteristics can be modulated by interactions with specific ions and changes in the local environment, making it a valuable tool for chemical sensing.

Ion Sensing Mechanisms (e.g., Cu2+, pH)

Copper Ion (Cu2+) Detection:

Coumarin (B35378) derivatives are well-known for their ability to act as chemosensors for metal ions, and this compound is no exception. The primary mechanism for the detection of copper (II) ions is fluorescence quenching. nycu.edu.twnih.gov When Cu2+ is present, it can coordinate with the coumarin moiety, leading to a decrease in the fluorescence intensity. This quenching effect can be attributed to processes such as photoinduced electron transfer (PET) from the excited coumarin to the copper ion. researchgate.net

The binding stoichiometry between the coumarin-based sensor and Cu2+ is often found to be 2:1, as determined by Job plot experiments. nycu.edu.tw The association constant (Ka) for this interaction can be quite high, indicating a strong affinity of the probe for copper ions. nycu.edu.tw For instance, a coumarin-derived fluorescent probe exhibited an association constant of 9.56 x 10⁹ M⁻² for Cu2+. nycu.edu.tw The detection limit for Cu2+ using such probes can be in the nanomolar range, highlighting their high sensitivity. nih.govmdpi.com

The sensing mechanism is often based on a "turn on-off" response, where the fluorescence is quenched in the presence of Cu2+. nih.gov In some cases, the mechanism involves copper-promoted hydrolysis of a derivative of the coumarin, which in turn generates a highly fluorescent product, leading to a "turn-on" response. mdpi.commdpi.com

pH Sensing:

The fluorescence of coumarin derivatives, including those with alkoxy substituents at the 7-position, can be sensitive to changes in pH. nih.gov The fluorescence intensity of these compounds can vary significantly between acidic and alkaline conditions. nih.gov For example, some coumarin derivatives exhibit a shift in their fluorescence emission from blue in acidic solutions to yellow-green in alkaline solutions. nih.gov This pH sensitivity is attributed to the protonation and deprotonation of the coumarin molecule, which alters its electronic structure and, consequently, its fluorescence properties. While specific studies on the pH sensing mechanism of this compound are not extensively detailed in the provided search results, the general principles of pH-sensitive fluorescence in coumarin derivatives suggest its potential application as a pH indicator. nih.govnih.govthermofisher.comthermofisher.comrsc.org

Biomolecule Detection Mechanisms

The application of this compound and similar coumarin derivatives extends to the detection of biologically significant molecules. The long dodecyloxy chain can enhance the interaction of the coumarin fluorophore with biological structures such as cell membranes and proteins.

One approach for biomolecule detection involves the use of coumarin-functionalized nanoparticles. For instance, coumarin can be coupled to gold nanoparticles via DNA chains for the sensitive detection of enzymes like DNase I. rsc.orgnih.gov In this system, the fluorescence of the coumarin is initially quenched by the gold nanoparticles through fluorescence resonance energy transfer (FRET). When DNase I is present, it cleaves the DNA linkers, releasing the coumarin from the nanoparticle surface and restoring its fluorescence. rsc.org

Furthermore, amphiphilic coumarin derivatives can be incorporated into micellar systems to create sensors for nucleotides. The coumarin moiety can interact with nucleotide-monophosphates, leading to fluorescence quenching. This interaction allows for the differentiation between purine- and pyrimidine-based nucleotides. nih.gov

Biosensor Design and Transduction Mechanisms

The unique optical properties of this compound make it a suitable component for the construction of advanced biosensors. Its integration into various sensor platforms, particularly those based on nanomaterials, enhances their sensitivity and selectivity.

Integration into Nanomaterial-Based Sensor Platforms

Nanomaterials provide a high surface area and unique optical and electronic properties that can be harnessed for biosensing applications. nih.gov this compound can be functionalized onto the surface of nanomaterials like gold nanoparticles to create hybrid sensor systems. researchgate.net

The integration of coumarin derivatives onto gold nanoparticles has been demonstrated for the development of light-induced reversible self-assembly systems. nih.gov In such systems, the reversible photodimerization and photocleavage of coumarin groups on the nanoparticle surface can be controlled by light, allowing for the assembly and disassembly of the nanoparticles. nih.gov This principle can be adapted for the design of sophisticated biosensors where the binding of a target biomolecule could modulate this photo-responsive behavior.

The general design of a nanomaterial-based sensor involves a recognition element, a transducer, and an electronic system. nih.gov In the context of a this compound-based sensor, the coumarin moiety acts as the transducer, converting the recognition event (e.g., ion binding, enzyme activity) into a measurable optical signal (e.g., change in fluorescence intensity). nih.gov

Application in Photo-Responsive Materials and Optoelectronics

The ability of coumarin derivatives to undergo photochemical reactions makes them excellent candidates for the development of photo-responsive materials and for applications in optoelectronics.

Mechanisms of Photoinduced Transformations in Polymeric Matrices

The key photoinduced transformation of coumarin derivatives within a polymeric matrix is the [2+2] cycloaddition reaction, also known as photodimerization. researchgate.netmdpi.com When exposed to UV light, typically around 365 nm, two coumarin molecules can react to form a cyclobutane (B1203170) dimer. nycu.edu.twmdpi.com This process is often reversible, and the dimer can be cleaved back to the original coumarin monomers by irradiation with shorter wavelength UV light (e.g., 254 nm). nycu.edu.tw

This reversible photodimerization can be utilized to create photo-responsive polymers. When this compound or similar 7-alkoxycoumarin derivatives are incorporated into a polymer, the photodimerization can lead to crosslinking of the polymer chains, altering the material's properties such as solubility and mechanical strength. mdpi.comnih.govmdpi.com This reversible crosslinking can be exploited in applications like controlled drug release, where light can trigger the release of an encapsulated substance. nih.govrsc.org

The position of the alkoxy chain on the coumarin ring can influence the photodimerization behavior. Studies on 7-octadecyloxylcoumarin have shown that the coumarin groups can stack in a face-to-face manner in thin films, which facilitates the reversible [2+2] photodimerization. nycu.edu.tw The long dodecyloxy chain in this compound is expected to have a similar influence on the molecular packing and photo-reactivity in polymeric systems.

Role in Organic Light-Emitting Diodes (OLEDs) and Other Optical Materials

The coumarin derivative, this compound, and structurally similar compounds with long alkoxy chains at the 7-position, are subjects of research for their potential in organic electronics and optical materials. Their utility in these fields stems from their distinct photo-physical and electrical properties, combined with their ability to form organized thin films, a critical requirement for fabricating electronic devices. Organic materials are noted for advantages such as low processing costs, light weight, and mechanical flexibility, making them attractive for next-generation electronics. nih.gov

Research into a series of 7-alkoxy-appended coumarin derivatives has provided insights into how molecular structure influences material properties for optical and electronic applications. Specifically, derivatives like Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate and its carboxylic acid counterpart have been synthesized and characterized to evaluate their suitability for thin-film devices. nih.gov These studies investigate their behavior in both solutions and as thin films, the latter being particularly relevant for applications such as Organic Light-Emitting Diodes (OLEDs).

The photo-physical properties, including UV-Vis absorption and fluorescence, are fundamental to their function in optical materials. In chloroform (B151607) solution, Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate exhibits a maximum UV absorption (λmax) at 353 nm. nih.gov The corresponding carboxylic acid derivative shows absorption maxima at 357 nm and 374 nm. nih.gov When these compounds are processed into thin films, their optical properties can change due to molecular aggregation. For instance, fluorescence excitation and emission spectra differ between the solution and solid states, indicating intermolecular interactions within the film. nih.gov This aggregation behavior is crucial as it can influence the efficiency and stability of an optical device.

The electrical characteristics of these materials are also a key area of investigation. The study of thin films of these coumarin derivatives includes current-voltage (I-V) measurements to understand their charge transport capabilities. nih.gov The presence of the long dodecyloxy chain influences the molecular packing in thin films, which in turn affects the electrical behavior. These I-V characteristics are essential for assessing a material's potential as a component in organic electronic devices like OLEDs, where efficient charge injection and transport are required. The combination of desirable optical (fluorescence) and electrical (semiconducting) properties in a single material is a significant goal in the development of advanced organic electronics. nih.gov

Research Findings on Related 7-Alkoxy-Coumarin Derivatives

Detailed studies on derivatives of this compound reveal key data on their optical and physical properties. The synthesis of these compounds allows for the systematic evaluation of how modifications to the coumarin core affect their performance characteristics. nih.gov

Table 1: Physical and Spectroscopic Properties of Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate and its Carboxylic Acid Derivative.

| Compound | Yield (%) | Melting Point (°C) | UV (λmax, nm) in CHCl₃ |

|---|---|---|---|

| Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate | 88 | 64–66 | 353 |

| Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylic acid | 98 | 128–130 | 357 and 374 |

Data sourced from a study on 7-alkoxy-appended coumarin derivatives. nih.gov

The fluorescence properties are particularly important for applications in light-emitting devices. The excitation and emission wavelengths determine the color of light produced.

Table 2: Fluorescence Excitation and Absorption Data for Related Coumarin Derivatives in Solution and Thin Film States.

| Compound Series | State | Excitation Wavelength (nm) | Absorption Band (nm) |

|---|---|---|---|

| Carboxylate Esters (e.g., Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate) | Solution | 358 | 353 |

| Carboxylate Esters (e.g., Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylate) | Quartz Film | 280 | 324 |

| Carboxylic Acids (e.g., Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylic acid) | Solution | 385 | 357 |

| Carboxylic Acids (e.g., Ethyl 7-dodecyloxy-2-oxo-2H-chromene-3-carboxylic acid) | Quartz Film | 302 | 335 |

Data highlights the shift in optical properties from solution to solid-state thin films. nih.gov

These findings demonstrate that 7-alkoxy-coumarins are a promising class of materials for organic electronics. The long alkyl chain not only ensures good solubility for processing but also promotes molecular organization in thin films, which is advantageous for charge transport and device performance. The strong fluorescence and tunable electronic properties make them viable candidates for active layers in OLEDs and other optical applications. nih.gov

Future Research Directions and Unexplored Mechanistic Avenues for 7 Dodecyloxy 2h 1 Benzopyran 2 One

Development of Emerging Computational Approaches for Predictive Modeling of Dodecyloxy Chain Effects

The long dodecyloxy chain at the 7-position of the coumarin (B35378) scaffold is a defining structural feature of 7-(Dodecyloxy)-2H-1-benzopyran-2-one, imparting significant lipophilicity. researchgate.netnih.gov Understanding the precise influence of this chain on the molecule's pharmacokinetic and pharmacodynamic profiles is paramount. Future research should focus on the development and application of advanced computational models to predict these effects.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models have been effectively used for other coumarin derivatives to predict physicochemical properties and biological activities. mdpi.comnih.govnih.govnih.gov For this compound, these models could be tailored to specifically dissect the contribution of the dodecyloxy chain. By creating a library of virtual analogues with varying alkyl chain lengths and branching patterns, it would be possible to model the impact on properties such as membrane permeability, protein binding, and metabolic stability. nih.govnih.gov

Molecular dynamics (MD) simulations offer a powerful tool to visualize the dynamic behavior of this compound within biological environments, such as lipid bilayers or the active sites of enzymes. nih.gov These simulations can provide insights into how the flexible dodecyloxy chain influences the compound's orientation, binding affinity, and residence time at a molecular target. This approach would be particularly valuable in predicting its interaction with membrane-bound proteins or its ability to traverse the blood-brain barrier.

| Computational Approach | Objective for this compound | Potential Insights |

|---|---|---|

| QSAR/QSPR Modeling | Predict the influence of the dodecyloxy chain on physicochemical and biological properties. | Correlation of chain length and structure with lipophilicity, solubility, and target affinity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic interactions with biological membranes and target proteins. | Understanding of membrane translocation, binding modes, and the role of chain flexibility. |

| Pharmacophore Mapping | Identify essential structural features for biological activity, including the role of the alkyl chain. | Design of new derivatives with enhanced potency and selectivity. |

Novel Synthetic Strategies for Enhanced Structural Diversity and Targeted Functionalization

The coumarin scaffold is a privileged structure in medicinal chemistry due to its synthetic tractability. nih.gov Future synthetic efforts concerning this compound should aim to move beyond simple analogues and explore novel strategies for creating a diverse library of compounds with tailored functionalities.

Recent advances in C-H functionalization offer a direct and efficient way to modify the coumarin core without the need for pre-functionalized starting materials. whiterose.ac.uk Applying these methods to this compound could enable the introduction of various substituents at positions 3, 4, 6, and 8, leading to derivatives with potentially new biological activities. Furthermore, the synthesis of hybrid molecules, where this compound is conjugated with other pharmacophores, could lead to compounds with dual or synergistic modes of action. nih.govresearchgate.neteurekaselect.comrsc.org For instance, creating hybrids with moieties known to target specific enzymes or receptors could enhance the compound's therapeutic profile.

The development of multicomponent reactions involving the coumarin scaffold is another promising avenue. nih.gov These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which would be highly beneficial for generating a large and diverse library of this compound derivatives for high-throughput screening.

| Synthetic Strategy | Application to this compound | Expected Outcome |

|---|---|---|

| C-H Functionalization | Direct modification of the coumarin core at various positions. | Generation of novel derivatives with enhanced structural diversity. |

| Hybrid Molecule Synthesis | Conjugation with other known pharmacologically active moieties. | Development of compounds with multi-target activity or improved selectivity. |

| Multicomponent Reactions | Rapid assembly of complex derivatives from simple precursors. | Efficient creation of large chemical libraries for screening. |

Exploration of Multi-Target Mechanistic Interactions and Polypharmacology

The "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Coumarin derivatives have shown potential as multi-target agents, particularly in the context of neurodegenerative diseases and cancer. nih.govresearchgate.netmdpi.comnih.govfrontiersin.org Future research should investigate the potential for this compound to exhibit polypharmacology.

The significant lipophilicity imparted by the dodecyloxy chain may enable the compound to interact with a broader range of biological targets, including membrane-associated proteins and intracellular receptors. nih.govnih.govresearchgate.net A systematic screening of this compound against a panel of disease-relevant targets, such as kinases, proteases, and nuclear receptors, could reveal previously unknown activities. For example, some coumarin derivatives have been found to interact with acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in Alzheimer's disease. nih.govresearchgate.net

Investigating the compound's effect on cellular signaling pathways using systems biology approaches, such as transcriptomics and proteomics, could provide a comprehensive view of its molecular interactions. This could help to identify networks of proteins that are modulated by this compound, thereby elucidating its multi-target mechanism of action.

Integration with Advanced Imaging Modalities for Spatiotemporal Mechanistic Elucidation

The inherent fluorescence of the coumarin nucleus provides a unique opportunity to study the spatiotemporal dynamics of this compound in living systems. rsc.orgnih.govmdpi.com Future research should focus on leveraging this property by integrating it with advanced imaging techniques to elucidate its mechanism of action at a cellular and subcellular level.

By synthesizing derivatives of this compound that are optimized for fluorescence microscopy, it would be possible to visualize its uptake, distribution, and localization within cells in real-time. This could provide crucial information on whether the compound accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum, which could be linked to its biological effects.

Furthermore, the development of this compound-based probes for advanced imaging modalities like Positron Emission Tomography (PET) or dual-modal fluorescence/Magnetic Resonance Imaging (MRI) could enable non-invasive, whole-body imaging of its distribution and target engagement in preclinical models. nih.govnih.gov For instance, radiolabeling the compound could allow for the quantitative assessment of its accumulation in target tissues, providing valuable pharmacokinetic data. Such advanced imaging studies would be instrumental in understanding the in vivo behavior of this compound and guiding its development as a therapeutic or diagnostic agent.

| Imaging Modality | Application for this compound | Potential Mechanistic Insights |

|---|---|---|

| Fluorescence Microscopy | Real-time visualization of cellular uptake and subcellular localization. | Identification of target organelles and correlation with biological activity. |

| Positron Emission Tomography (PET) | Non-invasive, whole-body imaging of in vivo distribution and target engagement. | Quantitative pharmacokinetic data and confirmation of target tissue accumulation. |

| Fluorescence/MRI Dual-Modal Probes | Simultaneous high-resolution anatomical and functional imaging. | Comprehensive understanding of the compound's behavior in a physiological context. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.